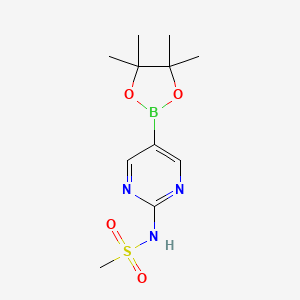![molecular formula C8H9N3S B578844 N2-Méthylbenzo[d]thiazole-2,6-diamine CAS No. 16349-38-5](/img/structure/B578844.png)
N2-Méthylbenzo[d]thiazole-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Methylbenzo[d]thiazole-2,6-diamine is a heterocyclic organic compound with the molecular formula C8H9N3S. It is part of the thiazole family, which is known for its diverse biological activities. This compound is characterized by a benzothiazole ring structure with a methyl group and two amino groups attached, making it a versatile molecule in various chemical reactions and applications .
Applications De Recherche Scientifique
N2-Methylbenzo[d]thiazole-2,6-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the production of dyes, pigments, and as a precursor in the synthesis of various industrial chemicals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N2-Methylbenzo[d]thiazole-2,6-diamine typically involves the reaction of 2-aminobenzothiazole with methylating agents under controlled conditions. One common method includes the use of N,N-dimethylformamide (DMF) as a solvent and methyl iodide as the methylating agent. The reaction is carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods
In industrial settings, the production of N2-Methylbenzo[d]thiazole-2,6-diamine may involve continuous flow reactors to optimize yield and purity. The use of catalysts and automated systems helps in maintaining consistent reaction conditions, thereby improving the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N2-Methylbenzo[d]thiazole-2,6-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent side reactions.
Substitution: Various halogenating agents, acids, or bases; conditions vary depending on the desired substitution.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, reduced derivatives
Substitution: Functionalized benzothiazole derivatives
Mécanisme D'action
The mechanism of action of N2-Methylbenzo[d]thiazole-2,6-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes involved in microbial cell wall synthesis, cancer cell receptors.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes leading to cell death in microbes and cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzothiazole
- 2-Aminobenzothiazole
- Benzothiazole-2,6-diamine
Uniqueness
N2-Methylbenzo[d]thiazole-2,6-diamine stands out due to its dual amino groups and methyl substitution, which enhance its reactivity and biological activity compared to similar compounds. This makes it a valuable compound in both research and industrial applications .
Propriétés
IUPAC Name |
2-N-methyl-1,3-benzothiazole-2,6-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,9H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AETGNFZQUIMJCQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![ethyl 6-bromo-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B578761.png)





![9H-Dibenzo[a,c]carbazole, 11-bromo-](/img/structure/B578768.png)



![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)
![4'-Fluoro-[1,1'-biphenyl]-3,3',5-tricarboxylic acid](/img/structure/B578780.png)

![4-Nitro-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B578785.png)
